4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H8F3NO It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzonitrile and cyclopropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-bromo-3-(trifluoromethyl)benzonitrile is reacted with cyclopropanol in the presence of the base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the cyclopropoxy group.
4-(Trifluoromethyl)benzonitrile: Similar but without the cyclopropoxy group.
4-Cyclopropoxybenzonitrile: Similar but lacks the trifluoromethyl group.
Uniqueness
4-Cyclopropoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-15)1-4-10(9)16-8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
OAQANNICTVWYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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